molecular formula C6H8O2 B107393 1-Cyclopentenecarboxylic acid CAS No. 1560-11-8

1-Cyclopentenecarboxylic acid

Cat. No. B107393
CAS RN: 1560-11-8
M. Wt: 112.13 g/mol
InChI Key: PYRZPBDTPRQYKG-UHFFFAOYSA-N
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Description

1-Cyclopentenecarboxylic acid is an organic compound with the molecular formula C6H8O2 . It is also known by other names such as Isoaleprolic acid and cyclopentene-1-carboxylic acid . The compound has a molecular weight of 112.13 g/mol .


Synthesis Analysis

1-Cyclopentenecarboxylic acid has been used in the synthesis of cis-8-hexahydroindanecarboxylic acid via a Diels-Alder reaction with butadiene . It has also been used in the synthesis of isoxazole derivatives .


Molecular Structure Analysis

The IUPAC name for 1-Cyclopentenecarboxylic acid is cyclopentene-1-carboxylic acid . The InChI representation is InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2,(H,7,8) . The compound’s canonical SMILES representation is C1CC=C(C1)C(=O)O .


Physical And Chemical Properties Analysis

1-Cyclopentenecarboxylic acid has a density of 1.0795 (rough estimate) . Its melting point is 121-124 °C (lit.) . The compound has a molecular weight of 112.13 g/mol . It has a computed XLogP3-AA value of 1.2 , indicating its lipophilicity. The compound has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Anticonvulsant Research

1-Cyclopentenecarboxylic acid: has been evaluated as a potential anticonvulsant in the Anticonvulsant Screening Program (ASP) of the Antiepileptic Drug Development Program . Its efficacy in this role is significant because it offers a new chemical pathway for the development of treatments for epilepsy and other seizure-related disorders.

Organic Synthesis

This compound is utilized in the synthesis of cis-8-hexahydroindanecarboxylic acid through a Diels-Alder reaction with butadiene . This reaction is fundamental in organic chemistry, providing a method for constructing complex cyclic structures that are prevalent in many natural products and pharmaceuticals.

Isoxazole Derivatives

1-Cyclopentenecarboxylic acid: is also used in the synthesis of isoxazole derivatives . Isoxazoles are important in medicinal chemistry due to their presence in compounds with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Safety and Hazards

1-Cyclopentenecarboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

cyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRZPBDTPRQYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166023
Record name 1-Cyclopentene-1-carboxylic acid
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentenecarboxylic acid

CAS RN

1560-11-8
Record name 1-Cyclopentene-1-carboxylic acid
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Record name 1-Cyclopentene-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the anticonvulsant activity observed in 1-cyclopentenecarboxylic acid benzylamide (1-Cpc-BZA)?

A1: The research article highlights the synthesis and preliminary anticonvulsant evaluation of several benzylamide derivatives, including 1-Cpc-BZA. This compound demonstrated notable anticonvulsant activity in various animal models, indicating its potential as a candidate for further development as an antiepileptic drug. []

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